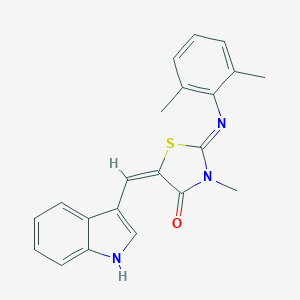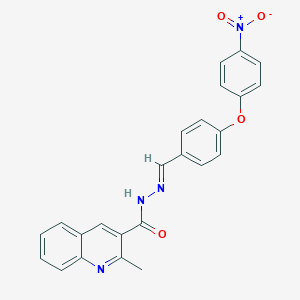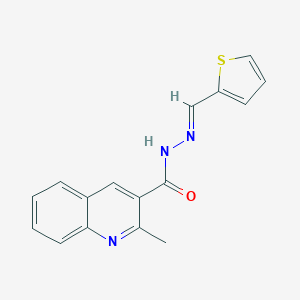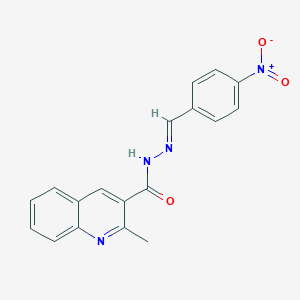
(5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one, also known as DMIT, is a synthetic compound that has been studied for its potential therapeutic applications. DMIT is a thiazolidinone derivative that has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In
Mechanism of Action
The mechanism of action of (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways. (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. In addition, (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one has been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
(5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
(5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab using simple reaction conditions. (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one has also been shown to exhibit various biological activities, making it a useful tool for studying the mechanisms of inflammation, cancer, and diabetes. However, there are also some limitations to using (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one. One area of interest is the development of (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one, which could lead to the development of new therapeutic agents for the treatment of inflammation, cancer, and diabetes. Finally, the potential use of (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one as a lead compound for drug development should be explored further.
Synthesis Methods
The synthesis of (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one involves the reaction of 2,6-dimethylaniline, indole-3-carboxaldehyde, and 2-methyl-4-thiazolidinone in the presence of acetic acid as a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the thiazolidinone ring. The final product is obtained after purification by column chromatography.
Scientific Research Applications
(5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one has also been found to have anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one has been shown to have anti-diabetic effects by improving glucose tolerance and insulin sensitivity.
properties
Product Name |
(5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C21H19N3OS |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H19N3OS/c1-13-7-6-8-14(2)19(13)23-21-24(3)20(25)18(26-21)11-15-12-22-17-10-5-4-9-16(15)17/h4-12,22H,1-3H3/b18-11+,23-21? |
InChI Key |
RKRUBLFSINPGIC-ZCXLDBAHSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C\C3=CNC4=CC=CC=C43)/S2)C |
SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CNC4=CC=CC=C43)S2)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CNC4=CC=CC=C43)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306721.png)
![2,8-dimethyl-N'-[(E)-(2-methylindol-3-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306723.png)
![2,8-dimethyl-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306726.png)
![N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide](/img/structure/B306727.png)
![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B306729.png)

![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306731.png)
![N'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306736.png)


![N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B306740.png)


![2,8-dimethyl-N'-[4-(methylsulfanyl)benzylidene]-3-quinolinecarbohydrazide](/img/structure/B306744.png)